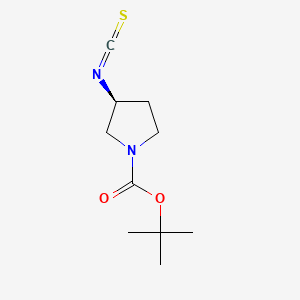

tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate

説明

tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and an isothiocyanate (-NCS) functional group at the 3S position of the pyrrolidine ring. The Boc group is widely used in organic synthesis to protect amines, while the isothiocyanate moiety enables reactivity with nucleophiles (e.g., amines, thiols) to form thiourea or thiazolidine linkages. This compound is particularly valuable in medicinal chemistry and bioconjugation due to its stereochemical control and bifunctional reactivity.

特性

分子式 |

C10H16N2O2S |

|---|---|

分子量 |

228.31 g/mol |

IUPAC名 |

tert-butyl (3S)-3-isothiocyanatopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3/t8-/m0/s1 |

InChIキー |

BRHYXIAYPHYBDB-QMMMGPOBSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N=C=S |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N=C=S |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl(3S)-3-aminopyrrolidine-1-carboxylate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

化学反応の分析

Types of Reactions

tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thioureas.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a manganese catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of thioureas.

科学的研究の応用

tert-Butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Utilized in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

Industry: Employed in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino acid residues such as lysine and cysteine .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate with two closely related pyrrolidine derivatives from the Catalog of Pyridine Compounds (2017).

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Diversity: The target compound’s isothiocyanate group enables direct coupling with amines, unlike the methyl ester or silyl ether groups in the compared compounds, which require activation or deprotection for reactivity.

Stereochemical Control :

- The enantiopure (3S) configuration of the target compound ensures stereoselective reactions, critical for drug candidates. In contrast, the racemic (±) mixtures in the analogs may necessitate chiral resolution for pharmaceutical applications.

Protecting Group Strategies :

- The Boc group in the target compound is acid-labile, allowing mild deprotection. Comparatively, the tert-butyldimethylsilyl (TBS) ether in Entry 179 requires fluoride-based cleavage (e.g., TBAF), complicating synthetic workflows.

Applications :

- The target compound is optimized for bioconjugation (e.g., antibody-drug conjugates), whereas the analogs serve as fluorinated intermediates or protected precursors for kinase inhibitors or nucleotide analogs.

Research Implications

While tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate excels in stereospecific coupling reactions, the analogs from the catalog demonstrate broader utility in fluorinated drug scaffolds. Future studies should explore hybrid derivatives combining isothiocyanate reactivity with fluoropyridine motifs to leverage both electronic and conjugation advantages.

生物活性

tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic stability, and potential therapeutic applications.

Structural Overview

The compound features a tert-butyl group, a pyrrolidine ring, and an isothiocyanate functional group. The presence of the isothiocyanate moiety is significant as it is known for exhibiting various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research has shown that isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Studies have indicated that compounds with isothiocyanate groups can inhibit tumor growth in vitro and in vivo.

Antimicrobial Activity

Isothiocyanates have demonstrated antimicrobial properties against a range of pathogens. For example, studies have reported that certain isothiocyanates can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.

Metabolic Stability

The metabolic stability of tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate is influenced by the tert-butyl group, which can affect the compound's pharmacokinetics. Research indicates that modifications to the tert-butyl moiety can enhance metabolic stability, potentially leading to improved bioavailability and reduced toxicity.

Case Study: Metabolic Pathways

A study examining the metabolic pathways of similar compounds found that the tert-butyl group often undergoes oxidation, leading to various metabolites. This metabolic pathway can significantly impact the pharmacological activity of the compound, as demonstrated in Table 1 below.

| Compound | Metabolic Pathway | Key Metabolites | Bioactivity |

|---|---|---|---|

| Tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate | Oxidation | Alcohol derivatives | Anticancer activity |

| Tert-butyl isothiocyanate | Hydrolysis | Thiocarbamate | Antimicrobial activity |

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of tert-butyl(3S)-3-isothiocyanatopyrrolidine-1-carboxylate to enhance its biological activity. For instance, modifications to the pyrrolidine ring or the introduction of additional functional groups have been explored to improve efficacy against specific cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。